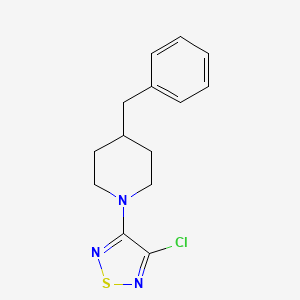

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole

Description

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole consists of a piperidine ring substituted with a benzyl group at the nitrogen atom, a chloro group at the fourth position, and a thiadiazole ring.

Properties

IUPAC Name |

3-(4-benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3S/c15-13-14(17-19-16-13)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWFFVHZJFJEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NSN=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole typically involves the following steps:

-

Formation of the Piperidine Ring: : The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives. For example, 4-cyanopyridine can be reacted with toluene to form 4-benzylpyridine, which is then hydrogenated to yield 4-benzylpiperidine .

-

Introduction of the Thiadiazole Ring: : The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors. For instance, a chloro-substituted thiadiazole can be synthesized by reacting thiosemicarbazide with a chlorinating agent under acidic conditions .

-

Coupling of the Piperidine and Thiadiazole Rings: : The final step involves coupling the 4-benzylpiperidine with the chloro-substituted thiadiazole. This can be achieved through a nucleophilic substitution reaction, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the thiadiazole ring, resulting in the formation of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole .

Industrial Production Methods

Industrial production methods for 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups .

-

Reduction: : The compound can also undergo reduction reactions, especially at the thiadiazole ring. Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the thiadiazole ring to its corresponding dihydro derivative .

-

Substitution: : Nucleophilic substitution reactions can occur at the chloro group of the thiadiazole ring. Nucleophiles such as amines, thiols, or alkoxides can replace the chloro group, leading to the formation of various substituted derivatives .

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

Oxidation: Oxygen-containing derivatives of the piperidine ring.

Reduction: Dihydro derivatives of the thiadiazole ring.

Substitution: Substituted derivatives of the thiadiazole ring with various functional groups.

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of thiadiazole compounds, including 3-(4-benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole, exhibit significant activity against neurodegenerative diseases. A study focused on multi-target-directed ligands synthesized compounds that showed promising inhibitory effects against monoamine oxidase (MAO), which is crucial in the treatment of depression and other mood disorders .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have shown that various thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a series of synthesized thiadiazole derivatives were screened for antibacterial and antifungal activities using the disc diffusion method, demonstrating efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In silico studies and biological evaluations have indicated that 3-(4-benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole may possess anticancer properties. Research involving molecular docking studies has suggested potential interactions with cancer cell receptors, providing insights into its mechanism of action against cancer cells . Moreover, compounds derived from similar structures have shown promise in targeting breast cancer cell lines .

Case Study 1: Neurodegenerative Disease Treatment

A recent study synthesized several thiadiazole derivatives and tested their effects on MAO enzymes. Among these compounds, one derivative showed a significant reduction in enzyme activity linked to improved mood regulation in animal models .

Case Study 2: Antimicrobial Screening

In a comprehensive evaluation of antimicrobial activity, researchers synthesized multiple thiadiazole derivatives and assessed their effectiveness against various microbial strains. The results indicated that certain modifications in the chemical structure led to enhanced antibacterial properties .

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole involves its interaction with monoamine oxidase enzymes. The compound acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This is achieved through the inhibition of monoamine oxidase, which prevents the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and enhancing neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

-

4-Benzylpiperidine: : This compound is structurally similar to 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole but lacks the thiadiazole ring. It also acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine .

-

2-Benzylpiperidine: : Another similar compound, differing in the position of the benzyl group on the piperidine ring. It has similar pharmacological properties but may exhibit different selectivity and potency .

-

Benzylpiperazine: : This compound contains a piperazine ring instead of a piperidine ring. It is also a monoamine releasing agent but has a different pharmacological profile .

Uniqueness

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The chloro group on the thiadiazole ring allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry . Additionally, its selective action on monoamine oxidase enzymes makes it a valuable compound for studying neurotransmitter regulation and developing treatments for neurological disorders .

Biological Activity

3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the benzylpiperidine moiety enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole. In vitro evaluations have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole | MCF-7 (breast cancer) | 2.32 | Induces apoptosis via Bax/Bcl-2 modulation |

| 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole | HepG2 (liver cancer) | 0.28 | Cell cycle arrest at G2/M phase |

The mechanism of action involves inducing apoptosis through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) in treated cells .

Neurological Effects

The compound also exhibits potential as a phosphodiesterase 7 (PDE7) inhibitor, which is relevant in treating neuropathic pain. PDE7 inhibitors have been shown to alleviate pain in animal models by modulating cAMP levels, leading to reduced neuronal excitability .

Study on Cytotoxicity

In a study evaluating a series of thiadiazole derivatives, including 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole, researchers observed that this compound displayed potent cytotoxic effects against MCF-7 and HepG2 cells. The selectivity index indicated a higher toxicity towards cancer cells compared to normal cell lines .

Pharmacokinetics and In Vivo Studies

An in vivo study using tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells. This was evidenced by radioactive tracing studies that confirmed its accumulation in tumor tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.